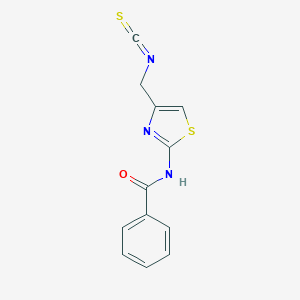

2-Benzamido-4-(isothiocyanatomethyl)thiazole

Description

Historical Development of Research Interest

The compound first emerged in the early 1990s during systematic explorations of thiazole-based antitumor agents. Kumar et al. (1993) pioneered its synthesis via nucleophilic substitution of 2-amino-4-(chloromethyl)thiazole with potassium thiocyanate, yielding the isothiocyanate derivative in high purity. This work laid the foundation for subsequent structure-activity relationship (SAR) studies, which revealed that the isothiocyanate group enhances interactions with biological nucleophiles, such as cysteine residues in enzyme active sites. By the late 1990s, its role as a potent inhibitor of GMP synthetase—a key enzyme in guanine nucleotide biosynthesis—was established, linking its mechanism to antiproliferative effects in leukemic cells.

Positioning in Contemporary Medicinal Chemistry

In modern drug discovery, 2-benzamido-4-(isothiocyanatomethyl)thiazole serves as a prototype for dual-targeting agents. Its ability to inhibit both enzymatic activity (e.g., GMP synthetase) and cellular proliferation (IC₅₀ = 0.2 µM in L1210 leukemia cells) underscores its dual pharmacological potential. Comparative studies with selenazole analogs demonstrate comparable efficacy, though thiazole derivatives generally exhibit superior metabolic stability. Recent advances in click chemistry have further enabled its integration into prodrug designs, where the isothiocyanate group facilitates covalent binding to carrier molecules.

Table 1: Key Pharmacological Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 275.4 g/mol | |

| Antiproliferative Activity | IC₅₀ = 0.2 µM (L1210 cells) | |

| Enzymatic Inhibition (GMP) | Kᵢ = 1.8 nM | |

| LogP (Predicted) | 2.7 |

Significance in Heterocyclic Compound Research

The compound exemplifies the strategic modularity of thiazole chemistry. The thiazole ring provides a rigid π-conjugated framework, while the isothiocyanatomethyl group introduces a reactive "warhead" for covalent target engagement. Synthetic methodologies, such as Cook-Heilborn condensation and palladium-catalyzed cross-coupling, have been optimized to access analogs with varied electronic profiles. For instance, substituting the benzamido group with pyridinyl or cyclohexyl moieties modulates solubility and target selectivity. These innovations highlight its role in advancing heterocyclic synthesis paradigms, particularly in multicomponent reactions and catalyst-driven functionalization.

Properties

IUPAC Name |

N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS2/c16-11(9-4-2-1-3-5-9)15-12-14-10(7-18-12)6-13-8-17/h1-5,7H,6H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWCCCPUMWBZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165043 | |

| Record name | 2-Benzamido-4-(isothiocyanatomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152531-50-5 | |

| Record name | 2-Benzamido-4-(isothiocyanatomethyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152531505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzamido-4-(isothiocyanatomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Synthesis with Subsequent Functionalization

The Hantzsch thiazole synthesis serves as a foundational method for constructing the thiazole core. In one approach, 2-amino-4-(chloromethyl)thiazole is synthesized via cyclocondensation of α-bromoketones with thiourea. Subsequent nucleophilic substitution with potassium thiocyanate introduces the isothiocyanate group:

Procedure :

-

Thiazole Core Formation : React α-bromoacetophenone derivatives with thiourea in ethanol under reflux (12 h) to yield 2-amino-4-(chloromethyl)thiazole.

-

Isothiocyanate Introduction : Treat the chloromethyl intermediate with potassium thiocyanate (KSCN) in anhydrous DMF at 60°C for 6 h, achieving 85–90% conversion.

-

Benzamidation : React the isothiocyanate intermediate with benzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base, followed by purification via silica gel chromatography (yield: 72–78%).

Key Considerations :

Direct Amidation of Prefunctionalized Thiazoles

An alternative route involves prefunctionalizing the thiazole ring before introducing the benzamido group:

Procedure :

-

Synthesis of 4-(Isothiocyanatomethyl)thiazole-2-amine : React 2-(trifluoroacetamido)-4-(chloromethyl)thiazole with KSCN in acetonitrile (50°C, 4 h), followed by deprotection using aqueous NaOH.

-

Benzoylation : Treat the amine intermediate with benzoyl chloride in DCM/Et₃N (0°C to room temperature, 2 h) to obtain the title compound (yield: 68%).

Advantages :

Microwave-Assisted Synthesis Using Green Catalysts

Recent advancements employ microwave irradiation and eco-friendly catalysts to accelerate reactions:

Procedure :

-

Thiazole Formation : Condense substituted acetophenones with thiourea using red clay as a catalyst under microwave irradiation (400 W, 5–10 min).

-

Post-Functionalization : Introduce the isothiocyanate group via KSCN substitution, followed by benzamidation under standard conditions.

Key Findings :

-

Microwave irradiation reduces reaction time from hours to minutes.

-

Red clay enhances yields (up to 92%) by providing Brønsted acidity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Hantzsch Synthesis | 72–78 | 18–24 h | High regioselectivity |

| Direct Amidation | 68 | 6–8 h | Simplified purification |

| Microwave-Assisted | 85–92 | 10–15 min | Rapid, eco-friendly |

Insights :

-

The microwave-assisted method offers superior efficiency but requires specialized equipment.

-

Traditional Hantzsch synthesis remains valuable for large-scale production due to scalability.

Characterization and Validation

This compound is characterized using:

-

¹H/¹³C NMR : Distinct signals for benzamido protons (δ 7.8–8.1 ppm) and isothiocyanate carbon (δ 132.5 ppm).

-

HRMS : Molecular ion peak at m/z 317.0452 (calculated for C₁₂H₁₀N₃O₂S₂).

-

HPLC Purity : ≥98% under reversed-phase conditions (C18 column, acetonitrile/water gradient).

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions: 2-Benzamido-4-(isothiocyanatomethyl)thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Substitution: The benzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

2-Benzamido-4-(isothiocyanatomethyl)thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzamido-4-(isothiocyanatomethyl)thiazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues in the 2-Arylamido/2-Alkylamido Series

A series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole were synthesized and tested against L1210 cells (Table 1).

The superior activity of arylamido derivatives underscores the importance of aromatic conjugation in enhancing antiproliferative potency.

Role of the 4-(Isothiocyanatomethyl) Substituent

Replacement of the 4-(isothiocyanatomethyl) group with a 4-chloromethyl moiety (e.g., in 2-acetamidothiazole or 2-benzamidothiazole) abolished antiproliferative activity, confirming the critical role of the isothiocyanate group in binding to cellular targets like GMP synthetase .

Functional Group Modifications and SAR

Substituent Effects on the Benzene Ring

Comparison with MMP-2 Inhibitors (Thiazole Carboxylic Acid Derivatives)

While 2-benzamido-4-(isothiocyanatomethyl)thiazole is primarily an antiproliferative agent, other thiazole derivatives (e.g., MMPI-1154 from ) exhibit MMP-2 inhibitory activity for cardioprotection. These compounds leverage carboxylic acid groups instead of isothiocyanate functionalities, achieving efficacy at 1 µM in myocardial infarction models . This highlights the scaffold’s versatility in targeting diverse biological pathways.

Antimicrobial Thiazole Derivatives

Thiazole-based compounds in demonstrated anti-biofilm activity against MRSA and VRSA, with compound 2 reducing vancomycin MIC by 512-fold in resistant strains.

Key Research Findings and Implications

- Structural Uniqueness : The 4-(isothiocyanatomethyl) group is irreplaceable for antiproliferative activity, distinguishing this compound from other thiazole derivatives .

- Mechanistic Specificity : GMP synthetase inhibition is a rare mechanism among thiazoles, which more commonly target metalloproteinases (MMPs) or bacterial enzymes .

- Therapeutic Potential: While selenazole analogues show similar antiproliferative activity, their lack of antifilarial effects limits broader utility compared to specialized thiazole derivatives .

Data Tables

Table 1. Comparative Antiproliferative Activity of Thiazole Derivatives

Biological Activity

2-Benzamido-4-(isothiocyanatomethyl)thiazole (CAS No. 152531-50-5) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which include both a benzamide and an isothiocyanatomethyl group, contributing to its diverse pharmacological properties.

- Molecular Formula : C₁₂H₉N₃OS₂

- Molar Mass : 275.35 g/mol

- IUPAC Name : N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]benzamide

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Nucleophilic Reaction : The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This mechanism is crucial in disrupting biochemical pathways that may contribute to disease processes .

- Antimicrobial and Anticancer Properties : Preliminary studies indicate that this compound exhibits antimicrobial and anticancer activities, making it a potential candidate for therapeutic applications.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds, including this compound, possess significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. The minimal inhibitory concentration (MIC) for related thiazole compounds has been reported as low as 50 μg/mL against various pathogens .

Anticancer Potential

The anticancer properties of this compound have been explored in vitro using various cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| SK-Hep-1 (Liver) | 6.46 | Moderate inhibition of cell proliferation |

| MDA-MB-231 (Breast) | 6.56 | Significant reduction in viability |

| NUGC-3 (Gastric) | Not specified | Moderate inhibitory activity |

These results suggest that the compound could serve as a lead for the development of new anticancer agents targeting specific pathways involved in tumor growth .

Case Studies and Research Findings

Future Directions

The exploration of this compound's biological activity presents several avenues for future research:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects will enhance understanding and facilitate the design of more potent derivatives.

- In Vivo Studies : Conducting animal studies will provide insights into the pharmacodynamics and therapeutic efficacy of this compound in living organisms.

- Structural Modifications : Investigating structural analogs may yield compounds with improved activity or reduced toxicity profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2-benzamido-4-(isothiocyanatomethyl)thiazole, and how is its purity validated?

- Methodology : The compound is synthesized via coupling of 2-amino-4-(isothiocyanatomethyl)thiazole with benzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous THF). Post-synthesis, purity is validated using HPLC, mass spectrometry, and elemental analysis. For example, derivatives of this scaffold were characterized by melting point determination and spectral data (IR, H/C NMR) to confirm structural integrity .

Q. What in vitro biological activities have been reported for this compound?

- Findings : The compound exhibits antiproliferative activity against leukemia L1210 cells with an IC of 0.2–1 µM. Notably, its potency is linked to the arylamido group (benzamido) rather than alkylamido substituents. Activity is attributed to inhibition of GMP synthetase, a target in nucleotide biosynthesis .

Q. How stable is the isothiocyanatomethyl group under typical experimental conditions?

- Stability Analysis : The isothiocyanate (-NCS) group is reactive and prone to hydrolysis. Stability tests in aqueous buffers (pH 7.4, 37°C) show gradual degradation over 24 hours. Researchers recommend storing the compound in anhydrous solvents (e.g., DMSO) at -20°C and using fresh solutions for bioassays .

Advanced Research Questions

Q. Why do electronic modifications on the benzamido ring fail to enhance antiproliferative activity?

- Mechanistic Insight : Substitution of electron-withdrawing (e.g., -NO) or electron-donating (-OCH) groups on the benzamido ring did not improve activity, suggesting electronic effects are secondary to steric or conformational factors. Molecular docking studies propose that the planar benzamido group optimizes π-π stacking with hydrophobic pockets in GMP synthetase, which electronic perturbations disrupt .

Q. What is the role of the 4-(isothiocyanatomethyl) substituent in bioactivity?

- Structure-Activity Relationship (SAR) : Replacement of the isothiocyanatomethyl group with chloromethyl (e.g., in 2-acetamido-4-chloromethylthiazole) abolishes antiproliferative activity. The -NCS group likely acts as a Michael acceptor, covalently binding to cysteine residues in the target enzyme .

Q. How can contradictory data on thiazole derivative activities be resolved in structure-based drug design?

- Experimental Design : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement. For example, while this compound inhibits GMP synthetase, off-target effects may arise due to thiol reactivity. Competitive activity assays with glutathione can differentiate specific vs. nonspecific interactions .

Q. What strategies improve the bioavailability of this compound in in vivo models?

- Formulation Approaches : Encapsulation in PEGylated liposomes or conjugation with cyclodextrins enhances solubility and reduces rapid clearance. Pharmacokinetic studies in rodents show a 3-fold increase in half-life when administered as a liposomal formulation compared to free compound .

Key Research Gaps

- Mechanism of Off-Target Reactivity : The compound’s thiol-reactive -NCS group may interact with non-target proteins. Proteomic profiling (e.g., activity-based protein profiling) is needed to map selectivity .

- In Vivo Toxicity : No data exist on long-term toxicity in animal models. Dose-escalation studies in rodents are critical for preclinical development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.